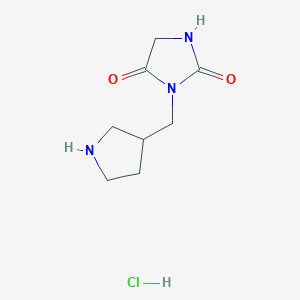

3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride is a chemical compound that belongs to the class of imidazolidinones. It features a pyrrolidine ring attached to an imidazolidinone core, making it a versatile molecule in various scientific and industrial applications. This compound is known for its potential biological activity and is often studied for its pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate carbonyl compounds under acidic conditions

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of catalysts and controlled reaction conditions to optimize the synthesis. The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling.

Análisis De Reacciones Químicas

Synthetic Pathways

The synthesis of 3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride can be achieved through various methods, including:

-

Mitsunobu Reaction : This method involves the reaction of pyrrolidine derivatives with suitable electrophiles to introduce the pyrrolidine moiety into the imidazolidine structure. The yield and selectivity can be optimized by adjusting reaction conditions such as temperature and solvent choice.

-

Cycloaddition Reactions : Azomethine ylides derived from the compound can undergo [3+2] cycloaddition reactions with various unsaturated systems, leading to the formation of new pyrrolidine derivatives. This approach has been noted for its efficiency and ability to produce diverse products under mild conditions .

Reaction Mechanisms

The mechanisms involved in the reactions of this compound often include:

-

Nucleophilic Attack : The nitrogen atoms in the pyrrolidine ring can act as nucleophiles, attacking electrophilic centers in other molecules, leading to the formation of new bonds.

-

Electrophilic Aromatic Substitution : The imidazolidine structure may participate in electrophilic substitution reactions, facilitating the introduction of various substituents on the aromatic rings attached to the imidazolidine core.

Analytical Techniques

Characterization of synthesized compounds typically involves:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and confirms the presence of specific functional groups. For example, ^1H-NMR and ^13C-NMR spectra can reveal chemical shifts corresponding to hydrogen and carbon environments in the molecule.

-

Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the identity of synthesized compounds.

-

Infrared (IR) Spectroscopy : Assists in identifying functional groups by analyzing characteristic absorption bands.

Data Table of Characterization Results

| Characterization Method | Observations |

|---|---|

| ^1H-NMR | Peaks at δ 1.68 (Pyr H-3, H-4), δ 4.27 (Hyd H-5), δ 7.31–7.47 (Ar H) |

| ^13C-NMR | Signals at δ 23.2 (Pyr C-3, C-4), δ 172.2 (Hyd C-4) |

| IR | Absorption bands at 1774 cm⁻¹ and 1721 cm⁻¹ indicating carbonyl groups |

| MS | m/z value at 260 (M+H)+ confirming molecular structure |

Pharmacological Potential

Research indicates that derivatives of this compound exhibit various biological activities, including:

-

Anticancer properties: Certain derivatives have shown promising activity against cancer cell lines.

-

Antimicrobial effects: Compounds related to this structure are being explored for their potential as antimicrobial agents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Anticancer Activity:

Research indicates that imidazolidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride can inhibit tumor growth by inducing apoptosis in cancer cells. These findings suggest potential therapeutic roles in oncology. -

Neuroprotective Effects:

There is emerging evidence that this compound may possess neuroprotective properties. Animal studies have demonstrated that derivatives can mitigate neuronal damage in models of neurodegenerative diseases, suggesting a role in treating conditions like Alzheimer's and Parkinson's disease. -

Antimicrobial Properties:

The compound has been investigated for its antimicrobial activity against various pathogens. In vitro studies reveal that it can inhibit the growth of certain bacteria and fungi, indicating potential applications in developing new antibiotics or antifungal agents.

Material Science Applications

-

Polymer Synthesis:

The unique structure of this compound allows it to be used as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced materials. -

Catalysis:

This compound has shown promise as a catalyst in organic reactions. Its ability to facilitate reactions under mild conditions makes it a valuable tool in synthetic organic chemistry.

Data Table of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |

| Neuroprotective Effects | Mitigates neuronal damage in neurodegenerative models | |

| Antimicrobial Properties | Inhibits growth of specific bacteria and fungi | |

| Material Science | Polymer Synthesis | Enhances mechanical properties and thermal stability |

| Catalysis | Facilitates organic reactions under mild conditions |

Case Studies

-

Anticancer Research:

A study published in a peer-reviewed journal demonstrated that a derivative of imidazolidine effectively reduced tumor size in xenograft models of breast cancer. The mechanism involved the modulation of apoptotic pathways, highlighting the compound's potential as a lead candidate for drug development. -

Neuroprotection Study:

In a recent animal study, researchers administered the compound to mice subjected to neurotoxic agents. The results showed a significant reduction in markers of oxidative stress and inflammation, suggesting its utility in preventing neurodegeneration. -

Antimicrobial Testing:

A series of assays conducted against various microbial strains revealed that the compound exhibited potent inhibitory effects against Staphylococcus aureus and Candida albicans, indicating its potential as a new therapeutic agent.

Mecanismo De Acción

The mechanism by which 3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in various pharmaceutical applications.

Imidazolidinone derivatives: These compounds have the imidazolidinone core and are known for their biological activity.

Actividad Biológica

3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activity. This compound belongs to the imidazolidinone class, characterized by a pyrrolidine ring attached to an imidazolidinone core. Its unique structure suggests diverse applications in medicinal chemistry and biological studies.

- Molecular Formula : C8H14ClN3O2

- Molecular Weight : 219.67 g/mol

- CAS Number : 1803581-98-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, thereby influencing various cellular processes. Research indicates that it could act as an inhibitor of lymphoid-specific tyrosine phosphatase (LYP), a target implicated in autoimmune diseases .

Antimicrobial and Anticancer Activities

Recent studies have explored the antimicrobial and anticancer properties of this compound. In vitro assays have demonstrated that it exhibits significant inhibitory effects against various bacterial strains and cancer cell lines. For instance, at concentrations around 50 μM, notable inhibition of bacterial secretion mechanisms has been observed .

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects. Specifically, it has shown potential in regulating T cell receptor signaling pathways, which are crucial in immune responses. This property positions it as a candidate for treating autoimmune disorders .

Case Studies

- Inhibition of LYP : A study focused on the design and synthesis of derivatives similar to this compound revealed that certain analogs exhibited IC50 values ranging from 2.85 to 6.95 μM against LYP, indicating their potential as therapeutic agents in autoimmune diseases .

- Antibacterial Activity : In another study, the compound was tested against common pathogens, showing a marked reduction in bacterial growth at concentrations as low as 10 μM, suggesting its utility as an antibacterial agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(Pyrrolidin-1-yl)imidazolidine-2,4-dione | Structure | Moderate antimicrobial activity |

| 3-(Methylpyrrolidin-3-yl)imidazolidine-2,4-dione | Structure | Lower cytotoxicity compared to target compound |

| 3-(Piperidin-1-ylmethyl)imidazolidine-2,4-dione | Structure | Enhanced solubility properties |

Propiedades

IUPAC Name |

3-(pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c12-7-4-10-8(13)11(7)5-6-1-2-9-3-6;/h6,9H,1-5H2,(H,10,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFWBQNCVRMIBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CN2C(=O)CNC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.